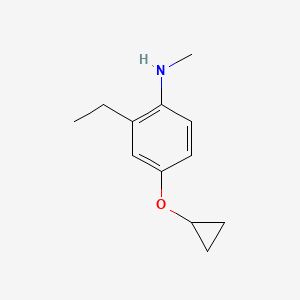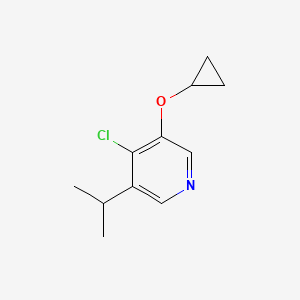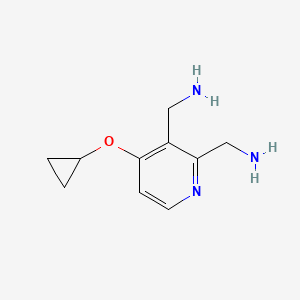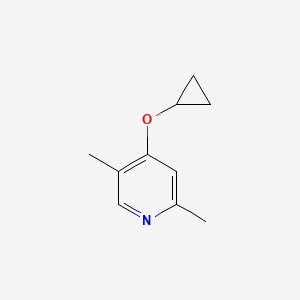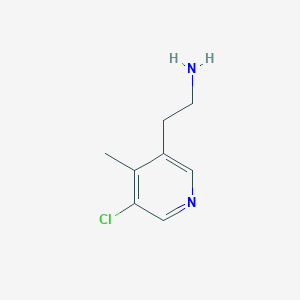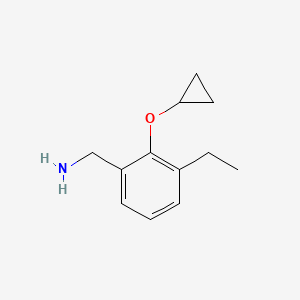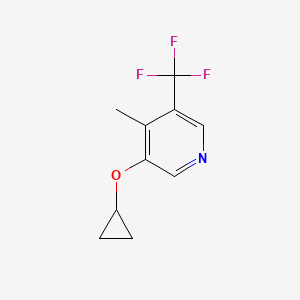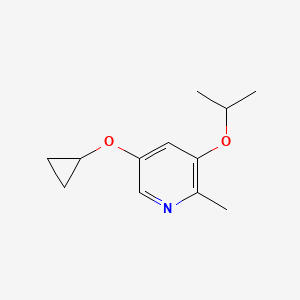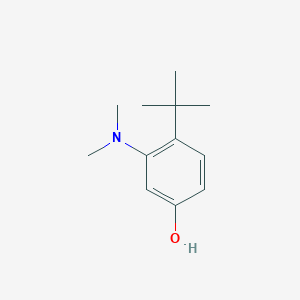
4-Tert-butyl-3-(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-(dimethylamino)phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound characterized by the presence of a tert-butyl group and a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-(dimethylamino)phenol can be synthesized through several methods. . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted phenols .
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-(dimethylamino)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3-(dimethylamino)phenol involves its interaction with molecular targets and pathways in biological systems. The phenolic group can participate in redox reactions, while the dimethylamino group can interact with various enzymes and receptors. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has similar structural features but differs in the position of the dimethylamino group.
4-tert-Butylphenol: Lacks the dimethylamino group and has different chemical properties and applications.
Uniqueness
4-Tert-butyl-3-(dimethylamino)phenol is unique due to the specific positioning of the tert-butyl and dimethylamino groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-tert-butyl-3-(dimethylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-6-9(14)8-11(10)13(4)5/h6-8,14H,1-5H3 |
Clave InChI |
NKNPURPTLYKWBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


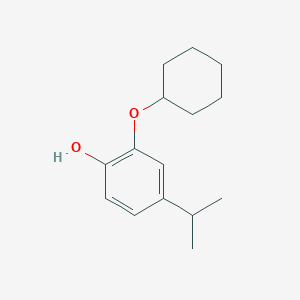
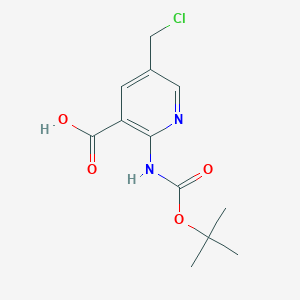
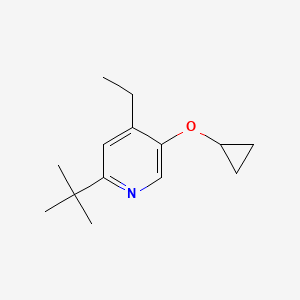
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
